Uridine-5-diphosphoglucose disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-5-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids in animals and some microorganisms . This compound is also involved in various metabolic pathways and acts as a precursor for other important biochemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine-5-diphosphoglucose disodium salt is synthesized through the enzymatic reaction of uridine triphosphate and glucose-1-phosphate, catalyzed by the enzyme uridyl transferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.6 and a temperature of 25°C .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using microbial fermentation. Saccharomyces cerevisiae is commonly used as the biological source for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Uridine-5-diphosphoglucose disodium salt undergoes various biochemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds . It can also participate in phosphorylation and hydrolysis reactions.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of acceptor molecules such as proteins or lipids.
Phosphorylation: Involves kinases and ATP as the phosphate donor.
Hydrolysis: Catalyzed by specific hydrolases under physiological conditions.
Major Products Formed:
Glycosylation: Produces glycoproteins, glycolipids, and polysaccharides.
Phosphorylation: Results in phosphorylated intermediates involved in metabolic pathways.
Hydrolysis: Yields uridine monophosphate and glucose-1-phosphate.
Scientific Research Applications
Uridine-5-diphosphoglucose disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Uridine-5-diphosphoglucose disodium salt acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17, thereby inducing oligodendrocyte differentiation . These interactions play a significant role in the regulation of inflammation and neutrophil polarization .
Comparison with Similar Compounds
Uridine-5-diphosphogalactose disodium salt: Similar in structure but contains a galactose moiety instead of glucose.
Uridine-5-diphosphoglucuronic acid disodium salt: Contains a glucuronic acid moiety and is involved in detoxification processes.
Uniqueness: Uridine-5-diphosphoglucose disodium salt is unique due to its role as a precursor for a wide range of glucose-containing molecules and its involvement in multiple metabolic pathways. Its ability to act as a signaling molecule in plants and its potential therapeutic applications in medicine further distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H24N2Na2O18P2 |
---|---|
Molecular Weight |
628.28 g/mol |
IUPAC Name |
disodium;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;[oxido-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H12N2O6.C6H14O12P2.2Na/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;7-1-3(9)5(10)6(11)4(2-8)17-20(15,16)18-19(12,13)14;;/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);1,3-6,8-11H,2H2,(H,15,16)(H2,12,13,14);;/q;;2*+1/p-2/t4-,6-,7-,8-;3-,4+,5+,6+;;/m10../s1 |
InChI Key |
KWDGQJWFEYTPBN-IBOJMDDDSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C(C(C(C(C(C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.